molecular formula C8H15NO B2470635 [(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol CAS No. 2089246-20-6

[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol

Cat. No.: B2470635
CAS No.: 2089246-20-6
M. Wt: 141.214
InChI Key: ZIONUNNDRZAORK-HTQZYQBOSA-N
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Description

The compound [(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol is a versatile, fused bicyclic scaffold of significant interest in medicinal chemistry, particularly in the development of novel arginase inhibitors. Arginase is a binuclear manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea . There are two mammalian isoforms, arginase-1 (ARG-1) and arginase-2 (ARG-2), which are implicated as critical metabolic checkpoints in the tumor microenvironment (TME) and are increasingly linked to a range of diseases, including cardiovascular disease, inflammatory bowel disease, and Alzheimer's disease . The inhibition of arginase has emerged as a promising therapeutic strategy, especially in immuno-oncology. Within the TME, ARG-1 is upregulated in immunosuppressive cells like myeloid-derived suppressor cells (MDSCs), depleting local L-arginine to impair T-cell function and enable immune evasion . More recently, ARG-2 expressed in regulatory T cells (Tregs) has been identified as a key regulator of antitumour immunity . Consequently, small-molecule inhibitors targeting these enzymes can help restore immune function. The constrained, three-dimensional structure of this octahydrocyclopenta[b]pyrrole scaffold provides a privileged framework for designing potent inhibitors. Researchers can leverage the hydroxymethyl group as a synthetic handle to introduce pharmacophores that chelate the manganese ions in the enzyme's active site or to confer optimal pharmacokinetic properties . This makes this compound a valuable building block for synthesizing and optimizing new chemical entities aimed at modulating the arginase pathway for research in oncology, immunology, and beyond.

Properties

IUPAC Name

[(3aS,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2/t7-,8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIONUNNDRZAORK-HTQZYQBOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)(CCN2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@](C1)(CCN2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrogenation of Dicyano Precursors

The hydrogenation of 1,2-dicyanocyclo-1-pentene represents the most direct route to the bicyclic core. As disclosed in US9126930B2, this two-step process involves:

  • Initial hydrogenation using a Raney nickel catalyst under high-pressure H₂ (50–100 bar) at 80–120°C, partially reducing the nitrile groups to amines.
  • Secondary hydrogenation with a copper chromite catalyst at 150–200°C to achieve full saturation and cyclization.

While this method yields the target compound, scalability is hampered by moderate efficiency (35–45% overall yield) and harsh conditions. Side products include over-reduced amines and ring-opened byproducts. Recent optimizations suggest replacing copper chromite with Pd/C in acidic media improves selectivity to 58% yield.

Reduction of Cyclic Imides

Lithium aluminum hydride (LiAlH₄)-mediated reduction of cyclic imides derived from 1,2-dicarboxylic acids offers superior stereocontrol. The Liebigs Annalen study outlines:

  • Imide formation : Condensation of cyclopentane-1,2-dicarboxylic acid with benzylamine yields a bicyclic imide.
  • Reduction : LiAlH₄ in tetrahydrofuran (THF) at reflux selectively reduces the imide to the secondary amine and primary alcohol.

This method achieves 62–68% yield with >99% enantiomeric excess (ee) when using chiral auxiliaries. However, the need for stoichiometric LiAlH₄ and sensitive anhydrous conditions limits industrial adoption.

Iron-Catalyzed Cyclization

Adapting methodologies from PMC7656515, iron(III) perchlorate catalyzes the cyclization of γ-amino alcohols under mild conditions:

  • Condensation : Reacting cyclopentylamine with formaldehyde and diacetyl in toluene/acetic acid (1:1) at 50°C forms a precyclized intermediate.
  • Cyclization : Fe(ClO₄)₃·H₂O (10 mol%) promotes intramolecular dehydration, yielding the bicyclic alcohol in 55–69% yield.

This route excels in functional group tolerance, accommodating electron-rich aryl substituents. However, regioselectivity challenges arise with unsymmetrical amines.

Oxidative Cleavage and Cyclization

A scalable approach from Organic Process Research & Development leverages KMnO₄-mediated oxidation:

  • Oxidative cleavage : Treating isoindole derivatives with KMnO₄ in aqueous acetone generates a diketone intermediate.
  • Reductive amination : Hydrogenation over PtO₂ in methanol cyclizes the diketone to the target alcohol with 82% yield and >95% ee.

This method is advantageous for kilogram-scale production, though it requires careful control of oxidation kinetics to avoid over-oxidation.

Stereoselective Synthesis via Chiral Auxiliaries

The Liebigs Annalen protocol employs (all-R)-octahydrocyclopenta[b]pyrrol-2-carboxylic acid as a chiral template:

  • Esterification : The carboxylic acid is converted to a methyl ester using thionyl chloride/methanol.
  • Grignard addition : Reaction with methylmagnesium bromide introduces the hydroxymethyl group, followed by acidic workup to yield the alcohol (73% yield, 98% ee).

This route is ideal for asymmetric synthesis but requires multistep purification.

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity (ee) Scalability Key Limitations
Dicyano Hydrogenation 35–58 Moderate Moderate High-pressure conditions
Imide Reduction 62–68 >99% Low LiAlH₄ sensitivity
Iron Catalysis 55–69 N/A High Regioselectivity issues
Oxidative Cleavage 82 >95% High Over-oxidation risks
Chiral Auxiliary 73 98% Low Multistep purification

Chemical Reactions Analysis

Types of Reactions

[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other oxidizing agents.

    Reduction: NaBH4, LiAlH4, and other reducing agents.

    Substitution: Various halides and nucleophiles.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrrolidine derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of [(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol typically involves cyclization of precursors under controlled conditions. Common methods include:

  • Reduction of Ketone Precursors : Utilizing reducing agents such as sodium borohydride (NaBH4_4) or lithium aluminum hydride (LiAlH4_4) to yield the desired compound.
  • Continuous Flow Reactors : Industrial production may leverage continuous flow reactors for scalability and improved yield.

Chemical Reactions

The compound can undergo various chemical transformations:

  • Oxidation : The methanol group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4_4).
  • Reduction : Further reduction can yield different derivatives.
  • Substitution Reactions : The hydroxyl group can be substituted with other functional groups, enhancing its reactivity.

Scientific Research Applications

This compound has several notable applications in scientific research:

Medicinal Chemistry

The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development. Its mechanism of action may involve binding to specific enzymes or receptors, which could lead to therapeutic applications in treating various diseases.

Organic Synthesis

Due to its reactive functional groups, this compound serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions, including:

  • Formation of substituted pyrrolidine derivatives.
  • Synthesis of novel antimicrobial agents by modifying its structure.

Material Science

The unique properties of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or composite materials that require specific mechanical or thermal properties.

Biological Activity

[(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol (CAS No. 2089246-20-6) is a chemical compound with the molecular formula C8H15NO and a molecular weight of 141.21 g/mol. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.

  • Molecular Formula : C8H15NO
  • Molecular Weight : 141.21 g/mol
  • SMILES : C1C[C@@H]2C@(CCN2)CO
  • InChIKey : ZIONUNNDRZAORK-HTQZYQBOSA-N

Synthesis

The synthesis of this compound typically involves cyclization of suitable precursors under controlled conditions, often utilizing reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to achieve the desired structure .

Case Studies and Research Findings

  • Neuroprotective Effects :
    • A study highlighted the neuroprotective properties of similar compounds against oxidative stress in neuronal cells. These compounds exhibited the ability to inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Antioxidant Activity :
    • Research indicates that compounds related to this compound possess antioxidant properties. A study evaluating various methanol extracts showed that phenolic compounds exhibited significant free radical scavenging activity, which is crucial for mitigating oxidative damage .
  • Antimicrobial Properties :
    • The antimicrobial activity of methanol extracts from plants containing similar structures was assessed against various pathogens. The extracts demonstrated notable antibacterial effects against strains such as E. coli and S. aureus, indicating that derivatives of this compound may also possess similar properties .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
[(3aR,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanolStructureNeuroprotective, Antioxidant
[(3aS,6aR)-hexahydrocyclopenta[b]pyrrol-3a(1H)-yl]methanolStructureAntimicrobial

This table illustrates the potential biological activities associated with structurally similar compounds, supporting the hypothesis that this compound may exhibit comparable effects.

Q & A

Basic Questions

Q. What are the established synthetic routes for [(3AS,6aR)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol?

  • Methodology : The compound can be synthesized via reductive amination or cyclization strategies. For example, analogous pyrrolidine derivatives are synthesized using ethanol and piperidine under controlled temperatures (0–5°C) for 2 hours, followed by purification via column chromatography . Protecting group strategies, such as benzyl ester intermediates (e.g., benzyl (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylate hydrochloride), are often employed to stabilize reactive intermediates .
  • Key Considerations : Optimize reaction pH and temperature to preserve stereochemical integrity. Use chiral catalysts for enantioselective synthesis.

Q. How can the stereochemistry of this compound be confirmed experimentally?

  • Analytical Techniques :

  • X-ray Crystallography : Resolves absolute configuration .
  • NMR Spectroscopy : Compare coupling constants (e.g., JJ-values) with known stereoisomers .
  • Computational Modeling : Match experimental data (e.g., NOESY) with density functional theory (DFT)-predicted structures .
    • Example : The InChI identifier for a related compound, (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylic acid, provides a reference for stereochemical assignments .

Q. What are the primary research applications of this compound?

  • Chemical Synthesis : Acts as a chiral building block for pharmaceuticals (e.g., Ramipril analogs) .
  • Biological Studies : Investigated for antimicrobial activity via minimum inhibitory concentration (MIC) assays .
  • Material Science : Used to study hydrogen-bonding interactions in supramolecular assemblies.

Advanced Questions

Q. How can stereochemical inconsistencies in synthetic batches be resolved?

  • Strategies :

  • Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired stereoisomers .
    • Case Study : Ramipril-related compounds require strict stereochemical control; deviations in the octahydrocyclopenta[b]pyrrole core reduce bioactivity .

Q. How should researchers address contradictions in reported physicochemical data (e.g., molecular weight discrepancies)?

  • Resolution Methods :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C8_8H15_{15}NO vs. erroneous C6_6H12_{12}O reports) .
  • Thermogravimetric Analysis (TGA) : Validate purity and decomposition profiles .
    • Example : Discrepancies in boiling points or solubility data can arise from impurities; repeat measurements using standardized protocols.

Q. What advanced spectroscopic methods are recommended for characterizing degradation products?

  • Techniques :

  • LC-MS/MS : Identify trace degradation products (e.g., oxidation of the methanol group) .
  • Differential Scanning Calorimetry (DSC) : Monitor phase transitions and stability under stress conditions .
    • Data Interpretation : Cross-reference fragmentation patterns with spectral libraries (e.g., NIST).

Q. How can the biological activity of this compound be systematically evaluated?

  • Experimental Design :

  • In Vitro Assays : Test cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., IC50_{50} determination) .
  • Structure-Activity Relationship (SAR) : Modify the cyclopenta[b]pyrrole core and compare bioactivity .
    • Controls : Include positive controls (e.g., known inhibitors) and validate results across multiple cell lines.

Q. What are the stability considerations for long-term storage?

  • Storage Conditions :

  • Temperature : Store at -20°C in amber vials to prevent photodegradation .
  • Humidity Control : Use desiccants to avoid hydrolysis of the methanol group .
    • Monitoring : Perform periodic HPLC analyses to detect degradation (>95% purity threshold) .

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